Home > Products > Screening Compounds P209 > 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one - 104912-51-8

6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-1739035
CAS Number: 104912-51-8
Molecular Formula: C12H9N5O3
Molecular Weight: 271.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

Compound Description: PF-04447943 represents a novel PDE9A inhibitor developed through a combination of parallel synthetic chemistry and structure-based drug design. [] This compound demonstrates high selectivity for PDE9A over other PDE family members, attributed to its ability to target specific residue variations between PDE9A and PDE1C catalytic sites. [] PF-04447943 exhibits favorable pharmacokinetic properties in various species, including humans. Notably, it effectively elevates central cGMP levels in the brain and CSF of rodents. [] Furthermore, preclinical studies highlight its procognitive effects in rodent models and its ability to stabilize synapses in an amyloid precursor protein (APP) transgenic mouse model. [] Clinical trials confirm PF-04447943's tolerability in humans and its capacity to increase cGMP levels in the cerebral spinal fluid of healthy volunteers. [] These findings establish PF-04447943 as a valuable pharmacological tool for exploring clinical hypotheses related to impaired cGMP signaling or cognitive decline. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound represents a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative containing a thieno[2,3-d]pyrimidine moiety. [] It was synthesized efficiently through a reaction involving 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst. [] The compound's structure has been confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis. []

3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones

Compound Description: This entry refers to a series of pyrazolo[3,4-d]pyrimidin-4-ones with varying substituents at positions 3 and 5. [] A novel three-component synthesis method has been developed to prepare these compounds efficiently under microwave irradiation. [] This approach utilizes readily available methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines as starting materials. [] This methodology proves effective even for challenging substrates, showcasing its versatility. [] The synthesized compounds have been structurally characterized using X-ray crystallography, providing detailed insights into their molecular geometry and arrangements. []

Overview

6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are noted for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The specific structure of 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

This compound can be synthesized through various chemical reactions involving substituted pyrazole and pyrimidine derivatives. The literature provides several synthetic pathways that yield this compound along with its derivatives, showcasing its versatility in drug development.

Classification

6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one is classified as:

  • Chemical Class: Pyrazolo[3,4-d]pyrimidine
  • Functional Groups: Nitro group and methyl group attached to the pyrazole ring.
Synthesis Analysis

Methods

The synthesis of 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves:

  1. Condensation Reactions: Utilizing formic acid or triethyl orthoformate in the presence of hydrazine derivatives to form the pyrazolo framework.
  2. Cyclization Reactions: Involving carbon disulfide or other reactive intermediates to construct the fused pyrimidine structure.

Technical Details

A common synthetic route includes:

  • Reacting 2-hydrazinyl-4(3H)-pyrimidinone with 4-nitrobenzaldehyde under acidic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
Molecular Structure Analysis

Data

  • Molecular Formula: C11H10N4O2
  • Molecular Weight: Approximately 234.23 g/mol
  • Key Spectroscopic Data:
    • Infrared (IR) spectroscopy shows characteristic absorption bands corresponding to C=O and N-H groups.
    • Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen environments within the molecule.
Chemical Reactions Analysis

Reactions

6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions:

  1. Nucleophilic Substitution: The nitro group can be reduced to an amino group under specific conditions.
  2. Cyclization: It can react with other nucleophiles to form more complex structures.

Technical Details

For example:

  • Reduction of the nitro group using catalytic hydrogenation or chemical reducing agents can yield amino derivatives which may exhibit enhanced biological activity.
Mechanism of Action

Process

The mechanism of action for compounds like 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves:

  • Inhibition of Enzymatic Activity: Targeting enzymes such as cyclooxygenases (COX), which play a critical role in inflammatory processes.

Data

Studies have shown that derivatives of this compound can exhibit IC50 values in the micromolar range against COX enzymes, indicating significant potential for anti-inflammatory applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally within the range of 150–170 °C.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol but less soluble in water.
  • Stability: The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing anti-inflammatory medications.
  • Biological Research: Investigating its effects on various biological pathways related to inflammation and pain management.

The ongoing research into its derivatives continues to reveal promising therapeutic potentials across various fields in medicinal chemistry.

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Pharmacological Significance of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases. This core structure serves as a bioisostere of the adenine ring in adenosine triphosphate (ATP), enabling competitive binding at the kinase active sites critical for signal transduction in cancer cells [3] [7]. The scaffold demonstrates remarkable versatility, exhibiting potent inhibitory activities against diverse oncological targets including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in numerous cancers (e.g., NSCLC, breast cancer), driving uncontrolled proliferation [5] [9].
  • Vascular Endothelial Growth Factor Receptor (VEGFR): Key mediator of tumor angiogenesis [3].
  • Cyclin-Dependent Kinases (CDKs): Regulators of cell cycle progression [4].
  • Bruton's Tyrosine Kinase (BTK): Critical in B-cell malignancies, targeted by ibrutinib, an FDA-approved pyrazolopyrimidine drug [7].

Table 1: Key Kinase Targets of Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology

Kinase TargetBiological Role in CancerRepresentative DerivativeInhibitory Potency (IC₅₀ Range)
EGFRCell proliferation/survivalCompound 12b [9]0.016 µM (EGFRWT)
VEGFRAngiogenesisReview compounds [3]Low µM-nM range
CDKsCell cycle regulationCompound VIIa [4]0.326–4.31 µM (57 cell lines)
BTKB-cell signalingIbrutinib [7]FDA-approved drug

The scaffold's synthetic flexibility facilitates extensive structural modifications at N1, C3, C4, and C6 positions, allowing fine-tuning of potency, selectivity, and pharmacokinetic properties. This adaptability underpins its status as a "privileged scaffold" in targeted cancer therapy development [3] [7].

Historical Development of Nitrophenyl-Substituted Pyrazolopyrimidines

The strategic incorporation of aryl substituents at the N1 position of pyrazolo[3,4-d]pyrimidines emerged as a pivotal advancement in the scaffold's development. Early derivatives focused on simple phenyl groups, but the introduction of electron-withdrawing substituents—particularly the para-nitrophenyl moiety—marked a significant evolution aimed at enhancing target binding and cellular potency [4].

6-Methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 104912-51-8) exemplifies this design strategy. Documented synthetic routes typically involve:

  • Cyclocondensation: Formation of the pyrazolo[3,4-d]pyrimidine core from precursors like 5-aminopyrazole-4-carbonitriles or ester derivatives [4] [8].
  • Chlorination/Functionalization: Key intermediate 4,6-dichloro-1-(4-nitrophenyl)-pyrazolo[3,4-d]pyrimidine allows nucleophilic displacement at C4 or C6 [6].
  • Hydrolysis: Selective hydrolysis yields the 4-one derivative [2].

Antitumor profiling by the National Cancer Institute (NCI) demonstrated the significance of the 4-nitrophenyl group. Derivatives bearing this moiety exhibited exceptional broad-spectrum activity across the NCI-60 cancer cell line panel. Notably, hydrazone-functionalized analogs like VIIa showed IC₅₀ values spanning 0.326–4.31 µM against 57 cell lines, confirming the therapeutic potential conferred by this substitution pattern [4].

Table 2: Historical Development Milestones of Nitrophenyl-Substituted Pyrazolopyrimidines

Time PeriodDevelopment FocusKey AdvancementsBiological Significance
Pre-2000Core scaffold explorationSynthesis of unsubstituted and alkyl/aryl derivatives [4]Identification of kinase inhibition potential
2000–2010Nitrophenyl introductionCAS 104912-51-8 synthesis; NCI screening of analogs [2] [4]Broad-spectrum antitumor activity (e.g., Compound VIIa) [4]
2010–PresentTargeted inhibitor designEGFR/VEGFR-focused derivatives (e.g., Compound 12b) [3] [9]Nanomolar EGFR inhibition; activity against resistant mutants

Rationale for 6-Methyl-1-(4-Nitrophenyl) Substitution Patterns

The molecular architecture of 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one reflects deliberate optimization of electronic and steric properties:

  • 4-Nitrophenyl at N1:
  • Electronic Effects: The strong electron-withdrawing nature (-NO₂) reduces electron density on the pyrimidine ring, enhancing hydrogen-bond acceptor capability at C4=O/C6. This mimics ATP's adenine binding interactions more effectively than unsubstituted phenyl [6] [9].
  • Hydrophobic Pocket Occupation: The aromatic ring occupies hydrophobic region I of kinase ATP-binding sites, with the nitro group potentially engaging in edge-to-face π-stacking or polar interactions [5] [9].
  • Synthetic Versatility: The para-nitro group enables further chemical elaboration (e.g., reduction to aniline for additional hydrogen bonding) [6].

  • 6-Methyl Group:

  • Steric Modulation: The compact methyl group fine-tunes steric occupancy in the ribose binding pocket without introducing excessive bulk, maintaining favorable binding kinetics [3] [7].
  • Metabolic Stabilization: Methyl groups can block susceptible metabolic sites, potentially improving pharmacokinetic profiles compared to unsubstituted analogs [3].
  • Electronic Contribution: Mild electron-donation slightly modulates the electron-deficient character imparted by the nitrophenyl group, optimizing charge distribution for membrane permeability [8].

Computational analyses (e.g., molecular docking) consistently demonstrate that these substitutions enhance complementarity with EGFR's ATP-binding cleft. The methyl group occupies a sterically permissive subpocket, while the nitrophenyl moiety forms critical van der Waals contacts with hydrophobic residues like Leu718 and Val702 [9]. Microwave-assisted synthesis further optimizes routes to such derivatives, improving yields and regioselectivity under solvent-free conditions [8].

Table 3: Molecular Contributions of Substituents in 6-Methyl-1-(4-nitrophenyl) Derivative

SubstituentRole in Target BindingPhysicochemical InfluenceSynthetic Advantages
4-Nitrophenyl (N1)- Occupies hydrophobic region I- Enhances H-bond acceptance- Enables π-stacking- Increases log P (hydrophobicity)- Reduces pKa of adjacent N atoms- Para-nitro allows reduction to aniline for diversification- Facile SNAr if activated [6]
6-Methyl- Modulates ribose pocket occupancy- Reduces conformational flexibility- Modest steric bulk (molar vol. ~33ų)- Blocks metabolic oxidation- Simplifies synthesis vs. larger alkyls- Commercial precursor availability

Properties

CAS Number

104912-51-8

Product Name

6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

6-methyl-1-(4-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

InChI

InChI=1S/C12H9N5O3/c1-7-14-11-10(12(18)15-7)6-13-16(11)8-2-4-9(5-3-8)17(19)20/h2-6H,1H3,(H,14,15,18)

InChI Key

OZRINSNFKLYXQF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.